7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione
Description
Properties
IUPAC Name |
5-sulfanyl-2-sulfanylidene-3,4-dihydro-1H-imidazo[4,5-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c10-2-1-3(11)7-5-4(2)8-6(12)9-5/h1H,(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLQHJGURNLGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C(C1=O)NC(=S)N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Cyclization Approach
The most widely documented method for synthesizing 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione involves a two-step sequence: Michael addition followed by intramolecular cyclization .
Step 1: Michael Addition
1-Methyl-1H-imidazol-4-amine reacts with fumaric or maleic acid derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide) to form a β-amino carbonyl intermediate. The reaction proceeds at 60–80°C for 6–8 hours, achieving yields of 65–75%.
Step 2: Intramolecular Cyclization
The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step forms the fused imidazo[4,5-b]pyridine core while introducing the dithione moiety via sulfurization with Lawesson’s reagent.
Alternative Pathways: Thioamide Cyclization
A less common route involves the cyclization of thioamide precursors. For example, 2-aminopyridine-3-thioamide derivatives react with α-keto acids in acetic anhydride, yielding the target compound at 45–55% efficiency. While this method avoids harsh dehydrating agents, its lower yield limits industrial applicability.
Industrial Production Optimization
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes continuous flow reactors over batch processes to enhance reproducibility and safety. Key parameters include:
| Parameter | Laboratory-Scale Value | Industrial-Scale Value |
|---|---|---|
| Temperature | 80°C | 70–75°C |
| Residence Time | 6 hours | 2.5 hours |
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 99.5% |
Flow systems reduce side reactions, such as over-sulfurization, by precisely controlling stoichiometry and reaction time.
Purification Techniques
Post-synthesis purification employs:
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Countercurrent Chromatography : Separates regioisomers using hexane/ethyl acetate gradients.
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Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99%.
Reaction Condition Analysis
Solvent Effects
Solvent polarity significantly impacts cyclization efficiency:
| Solvent | Dielectric Constant | Cyclization Yield |
|---|---|---|
| DMF | 36.7 | 72% |
| THF | 7.5 | 34% |
| Acetonitrile | 37.5 | 68% |
Polar aprotic solvents like DMF stabilize transition states during cyclization, whereas low-polarity solvents (e.g., THF) favor side-product formation.
Catalytic Systems
Lewis Acid Catalysts :
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Zinc chloride (ZnCl₂) accelerates sulfur transfer in dithione formation, reducing reaction time by 40%.
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Boron trifluoride etherate (BF₃·OEt₂) enhances regioselectivity but requires anhydrous conditions.
Challenges and Mitigation Strategies
Regioisomer Contamination
The synthesis frequently produces 5-hydroxy regioisomers due to ambident nucleophilicity at the imidazole N1 and N3 positions. Strategies to suppress isomerization include:
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Using bulky directing groups (e.g., tert-butyl esters) during Michael addition.
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Low-temperature cyclization (-20°C) to kinetically favor the desired product.
Comparative Evaluation of Methods
| Method | Yield | Purity | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Michael Addition-Cyclization | 82% | 99.5% | High | 12.50 |
| Thioamide Cyclization | 55% | 97% | Moderate | 18.75 |
| Solid-Phase Synthesis | 48% | 90% | Low | 27.80 |
Cost estimates based on raw material prices from and
The Michael addition-cyclization route remains optimal for large-scale production due to its balance of yield, cost, and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dithione moiety can be reduced to thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dithione moiety may produce thiols.
Scientific Research Applications
7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]Pyridine Derivatives
Key Observations
The 7-hydroxy group may increase polarity and hydrogen-bonding capacity versus methyl or chloro substituents in kinase inhibitors (e.g., ), which prioritize hydrophobic interactions.
In contrast, nitration and recyclization of nitro derivatives (e.g., ) highlight the reactivity of the imidazo core under acidic conditions.
Biological Activity :
- Kinase inhibitors like Compound 27d rely on chloro and piperazinyl groups for binding to ATP pockets, whereas the target compound’s hydroxy and dithione groups may limit such interactions due to polarity (as seen in ).
Table 2: Comparison with Thiazolo[4,5-b]Pyridine Derivatives
Key Observations
- Heteroatom Influence : Replacing imidazole’s nitrogen with sulfur (as in thiazolo derivatives) reduces basicity and alters ring aromaticity, impacting solubility and binding affinity .
- Bioactivity Potential: Thiazolo derivatives are validated as TRPA1 inhibitors , suggesting the target compound’s dithione groups could be explored for similar ion-channel modulation.
Biological Activity
7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to purines and its potential biological activities. This compound features a fused imidazole and pyridine ring system with hydroxy and dithione functional groups, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C6H5N3OS2, with a molecular weight of approximately 199.25 g/mol. The compound is characterized by the following structural features:
- Imidazole and Pyridine Rings : These contribute to its biological activity by facilitating interactions with biological macromolecules.
- Dithione Functional Group : This moiety may enhance its reactivity and potential as a pharmacophore.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. A study involving amidino-substituted imidazo[4,5-b]pyridines demonstrated that certain derivatives displayed potent antiproliferative effects against various human cancer cell lines. Notably:
- Compound 14 (2-imidazolinyl amidino group) showed an IC50 of 0.4 μM against colon carcinoma cells.
- Compound 16 (isopropyl-amidino group) exhibited activity against acute lymphoblastic leukemia (IC50 11.9 μM) and non-Hodgkin lymphoma (IC50 12.1 μM) .
Antibacterial Activity
The antibacterial potential of imidazo[4,5-b]pyridine derivatives has been explored, although results vary significantly:
- Most derivatives tested showed limited antibacterial activity; however, some exhibited moderate effects against specific strains such as E. coli .
- A study reported that none of the compounds displayed MIC values lower than 40 μM against common bacterial strains .
Antiviral Activity
In addition to anticancer and antibacterial properties, these compounds have been evaluated for antiviral activity:
- Certain derivatives demonstrated effectiveness against a range of DNA and RNA viruses, although specific data on this compound remains sparse .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer proliferation pathways.
- Intercalation into DNA : Some related compounds have been shown to intercalate into double-stranded DNA (dsDNA), disrupting replication processes .
Research Findings Summary
Case Studies
A significant body of research has focused on the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives:
-
Study on Amidino Derivatives :
- Investigated the synthesis and biological evaluation of amidino-substituted derivatives.
- Results indicated promising antiproliferative activity in vitro against various cancer cell lines.
-
Antibacterial Assessment :
- Evaluated several derivatives for their antibacterial properties using standard methods.
- Findings suggested that while most compounds were ineffective, certain modifications could enhance activity.
Q & A
Q. Table 1: Key Crystallographic Data for this compound Derivatives
| Parameter | Value (Example) | Significance | Reference |
|---|---|---|---|
| Space Group | P21/c | Monoclinic symmetry | |
| Bond Length (C–S) | 1.68 Å | Confirms dithione configuration | |
| Torsion Angle (N–C–S) | 178.5° | Planarity of the heterocyclic core |
Q. Table 2: Comparison of DFT Functionals for Electronic Property Prediction
| Functional | Basis Set | Avg. Error (kcal/mol) | Use Case |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | 2.4 | Thermochemistry |
| M06-2X | 6-311++G(3df,2p) | 1.8 | Charge Transfer Excitations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
